Cas no 670271-16-6 (4-(2-methoxyphenoxy)benzene-1-sulfonamide)

4-(2-メトキシフェノキシ)ベンゼン-1-スルホンアミドは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。この化合物は、スルホンアミド基とメトキシフェノキシ基を有するベンゼン骨格から構成され、高い反応性と多様な修飾可能性を特徴とします。特に、薬理活性化合物の設計において、分子の溶解性や生物学的利用能を調整する際に有用です。その構造的特徴から、標的タンパク質との特異的相互作用が期待され、創薬研究におけるリード化合物としての潜在性を有しています。また、安定性に優れ、標準的な実験条件下で取り扱いが容易である点も利点です。

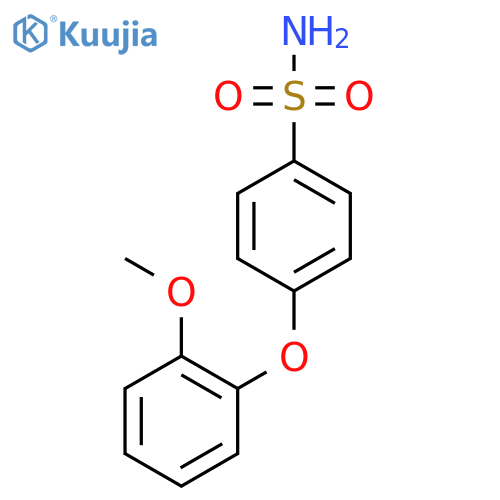

670271-16-6 structure

商品名:4-(2-methoxyphenoxy)benzene-1-sulfonamide

4-(2-methoxyphenoxy)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(2-methoxyphenoxy)benzene-1-sulfonamide

- 670271-16-6

- HMS1428A20

- SR-01000012720

- F1441-0268

- AKOS000811643

- 4-(2-methoxyphenoxy)benzenesulfonamide

- IDI1_011055

- IFLab1_005652

- SR-01000012720-1

- SCHEMBL6039415

-

- インチ: 1S/C13H13NO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3,(H2,14,15,16)

- InChIKey: PQAWJYDODDSCTM-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)OC1C=CC=CC=1OC)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 279.05652907g/mol

- どういたいしつりょう: 279.05652907g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 371

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 87Ų

4-(2-methoxyphenoxy)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1441-0268-3mg |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-25mg |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-1mg |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-5mg |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-10mg |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-40mg |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-50mg |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-10μmol |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-2μmol |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1441-0268-5μmol |

4-(2-methoxyphenoxy)benzene-1-sulfonamide |

670271-16-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

4-(2-methoxyphenoxy)benzene-1-sulfonamide 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

670271-16-6 (4-(2-methoxyphenoxy)benzene-1-sulfonamide) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬